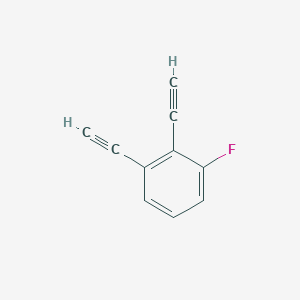

1,2-Diethynyl-3-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5F |

|---|---|

Molecular Weight |

144.14 g/mol |

IUPAC Name |

1,2-diethynyl-3-fluorobenzene |

InChI |

InChI=1S/C10H5F/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H |

InChI Key |

GUWCHQZUXZVLGG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis and Strategic Disconnections for 1,2-Diethynyl-3-fluorobenzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursors. amazonaws.comarxiv.org For this compound, the most logical disconnections are the carbon-carbon bonds between the aromatic ring and the two ethynyl (B1212043) groups. This approach points to a di-halogenated fluorobenzene (B45895) as a key intermediate, which can then be coupled with an acetylene (B1199291) equivalent.

The primary retrosynthetic disconnection is shown below:

Figure 1: Retrosynthetic disconnection of this compound.

F F

/ \ / \

C≡CH C≡CH => X X

\ / \ /

C6H3 C6H3

Where X represents a halogen, typically bromine or iodine.

This analysis identifies a 1,2-dihalo-3-fluorobenzene as the immediate precursor. The choice of halogen (X) is critical, with iodides generally being more reactive than bromides in subsequent coupling reactions. wikipedia.org

Synthesis of Halogenated Benzene (B151609) Precursors

The successful synthesis of this compound hinges on the efficient preparation of the dihalogenated fluorobenzene precursor.

Directed halogenation allows for the regioselective introduction of halogen atoms onto an aromatic ring. Starting with a fluorinated benzene derivative, electrophilic aromatic substitution can be used to introduce the necessary halogen atoms. For instance, the bromination of a suitable fluorinated precursor can be achieved using bromine in the presence of a Lewis acid catalyst. The directing effects of the existing fluorine atom and other substituents on the ring guide the position of the incoming halogens.

In some strategies, the fluorinated aromatic core is constructed from non-fluorinated precursors. One historical method for synthesizing certain aromatic compounds is the Fries rearrangement, though its direct application to complex halogenated benzenes may be limited. More commonly, commercially available fluorinated compounds serve as the starting point. For example, compounds like 1,2-dichloro-3-fluorobenzene are available and can potentially be used in further transformations. simsonpharma.com The synthesis of various methoxy- and polychlorinated biphenyls often starts from commercially available fluoroarenes, which are then modified through nucleophilic aromatic substitution (SNAr) reactions. nih.gov Similarly, the synthesis of 3,5-dimethyl fluorobenzene can be achieved from 3,5-dimethylaniline (B87155) through a diazotization reaction followed by treatment with a fluoride (B91410) source. google.com

A general representation for the synthesis of a dihalo-fluorobenzene precursor is outlined below:

| Starting Material | Reagents | Product |

| 3-Fluoroaniline | 1. NaNO₂, HBF₄ 2. CuX₂ | 1,2-Dihalo-3-fluorobenzene |

| Table 1: Generalized synthetic route to a dihalo-fluorobenzene precursor. X = Br, I. |

Introduction of Ethynyl Moieties

With the dihalogenated precursor in hand, the next crucial step is the introduction of the two ethynyl groups.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

For the synthesis of this compound, the dihalo-fluorobenzene precursor is reacted with a protected or terminal acetylene, such as trimethylsilylacetylene (B32187) (TMSA). The use of a silyl-protected alkyne is common to prevent self-coupling of the alkyne. The silyl (B83357) protecting group can be easily removed in a subsequent step. harvard.edu

The reaction proceeds in a stepwise manner, first replacing one halogen and then the other. The reactivity difference between different halogens (I > Br > Cl) can sometimes be exploited for selective mono-alkynylation if desired. wikipedia.org

| Reactants | Catalyst System | Product |

| 1,2-Diiodo-3-fluorobenzene + Trimethylsilylacetylene (2 eq.) | Pd(PPh₃)₄, CuI, Et₃N | 1,2-Bis(trimethylsilylethynyl)-3-fluorobenzene |

| 1,2-Bis(trimethylsilylethynyl)-3-fluorobenzene | K₂CO₃, MeOH | This compound |

| Table 2: Typical Sonogashira coupling sequence for the synthesis of this compound. |

While the Sonogashira coupling is the most prominent method, other protocols for introducing ethynyl groups exist. These can include copper-catalyzed reactions and various metal-free approaches. mdpi.com An "inverse Sonogashira coupling" has also been developed, which involves the reaction of an iodoalkyne with an arene. rsc.org However, for the specific transformation from a dihalo-fluorobenzene, the palladium-catalyzed Sonogashira reaction remains the most established and reliable method. Other strategies might involve the use of ethynylzinc or ethynylmagnesium reagents, which can offer advantages in certain substrate-dependent cases. clockss.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound hinges on the effective purification and isolation of not only the final product but also its key synthetic intermediates. Standard laboratory techniques such as column chromatography, recrystallization, extraction, and distillation are employed at various stages to remove unreacted starting materials, catalysts, and by-products.

Purification of Precursors:

The purity of the starting dihalofluorobenzene is critical for a clean coupling reaction. Commercially available precursors like 1,2-dibromo-3-fluorobenzene (B108855) may require purification. Distillation under reduced pressure is a common method for purifying liquid halogenated aromatic compounds. orgsyn.org

Purification of the Silyl-Protected Intermediate:

After the Sonogashira coupling reaction, the reaction mixture contains the desired silyl-protected product, residual catalysts, unreacted starting materials, and various side products. An initial workup typically involves quenching the reaction and separating the organic phase from aqueous solutions. nih.gov The organic layer is often washed with water and brine to remove the amine base and other water-soluble impurities. rsc.org

The primary method for isolating the silyl-protected intermediate, such as 3-fluoro-1,2-bis((trimethylsilyl)ethynyl)benzene, is silica (B1680970) gel column chromatography. uni-konstanz.de The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) or hexane (B92381) and ethyl acetate, is commonly used. uni-konstanz.decsic.es The progress of the separation is monitored by thin-layer chromatography (TLC). orgsyn.org

Purification of the Final Product:

Once the TMS protecting groups are removed, the final product, this compound, must be purified. The deprotection reaction workup involves removing the deprotection agent and salts. This is often achieved by aqueous extraction. nih.gov The crude product can then be purified by methods similar to those used for its protected precursor.

Silica gel column chromatography is again a standard technique. scielo.org.mx Given the increased polarity of the terminal alkynes compared to their silyl-protected counterparts, the solvent system for chromatography may be adjusted. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be an effective final purification step for obtaining a crystalline solid product. orgsyn.org In cases where the product is a liquid, distillation under reduced pressure can be employed. orgsyn.org

The table below summarizes the common purification techniques used for the class of compounds involved in the synthesis of this compound.

| Compound/Intermediate Type | Purification Technique | Typical Solvents/Conditions | Purpose |

| Dihalofluorobenzene (Precursor) | Distillation | Under reduced pressure | To remove impurities from starting material. |

| Silyl-Protected Diethynylfluorobenzene | Liquid-Liquid Extraction | Dichloromethane, Water, Brine | To remove water-soluble impurities and catalyst residues. rsc.orguni-konstanz.de |

| Column Chromatography | Silica Gel; Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate | To separate the product from unreacted starting materials and side products. uni-konstanz.decsic.es | |

| This compound (Final Product) | Liquid-Liquid Extraction | Hexane, Water | To remove salts and the deprotection agent. nih.gov |

| Column Chromatography | Silica Gel; Hexane/Ethyl Acetate | To isolate the pure final product. scielo.org.mx | |

| Recrystallization | Ethyl Acetate/Hexane | To obtain a high-purity crystalline product. orgsyn.org |

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Aryl Fluoride (B91410) Moiety

The fluorine atom attached to the benzene (B151609) ring is a site of significant chemical interest. Its reactivity is influenced by the strong carbon-fluorine bond and the electronic effects of the adjacent diethynyl substituents.

Investigation of C-F Bond Activation under Various Conditions

The activation of the carbon-fluorine (C-F) bond is a formidable challenge in synthetic chemistry due to its high bond dissociation energy compared to other carbon-halogen bonds. researchgate.net This stability often necessitates the use of transition metal catalysts or highly reactive main group reagents to achieve functionalization. researchgate.netbaranlab.org For fluoroarenes, C-F activation can compete with C-H activation, and the selectivity depends on the metal center, ligands, and the substrate's electronic properties. whiterose.ac.uk

In the case of 1,2-diethynyl-3-fluorobenzene, the two electron-withdrawing ethynyl (B1212043) groups decrease the electron density on the aromatic ring, which can influence the susceptibility of the C-F bond to certain activation pathways. While specific studies on C-F bond activation for this exact molecule are not prevalent, general principles suggest that methods successful for other electron-poor fluoroarenes could be applicable. These methods often require elevated temperatures or photochemical conditions. researchgate.netwhiterose.ac.uk

Recent advancements have focused on transition-metal-free activation using potent main-group reagents or bimetallic systems that can cleave the C-F bond under milder conditions. rsc.orgacs.org For instance, low-valent magnesium or aluminum complexes have demonstrated the ability to activate the C-F bond of fluorobenzene (B45895) at room temperature. rsc.org

Table 1: General Conditions for C-F Bond Activation in Fluoroarenes

| Method | Catalyst/Reagent | Conditions | Notes |

|---|---|---|---|

| Transition Metal Catalysis | Nickel or Palladium complexes researchgate.net | High temperature, specific ligands | Widely studied but can require harsh conditions. researchgate.net |

| Main Group Reagents | Low-valent Mg(I) or Al(I) complexes rsc.org | Often room temperature | Represents a newer, developing strategy for C-F activation. rsc.org |

| Photochemical Activation | Rhodium or Iridium complexes whiterose.ac.uk | UV irradiation | Can favor C-H over C-F activation depending on the system. whiterose.ac.uk |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate. harvard.edulibretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups on the aromatic ring. harvard.edu

The two ethynyl groups on the this compound ring are electron-withdrawing, which activates the ring toward nucleophilic attack. This makes the fluorine atom a viable leaving group in SNAr reactions. A variety of nucleophiles, including alcohols, phenols, and amines, can be used to displace the fluoride under basic conditions. researchgate.net The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion to restore aromaticity. libretexts.org

For less activated or electron-neutral fluoroarenes, modern methods such as organic photoredox catalysis can enable SNAr reactions under mild conditions. nih.gov This approach uses a photocatalyst to generate a radical cation from the fluoroarene, making the ring significantly more electrophilic and susceptible to nucleophilic attack. nih.gov

Table 2: Potential SNAr Reactions on this compound

| Nucleophile | Reagents/Conditions | Expected Product |

|---|---|---|

| Hydroxide (OH⁻) | NaOH or KOH, high temperature | 2,3-Diethynylphenol |

| Alkoxide (RO⁻) | NaOR or KOR in alcohol | 3-Alkoxy-1,2-diethynylbenzene |

| Amine (R₂NH) | Heat, possibly with a strong base | N,N-Disubstituted-2,3-diethynylaniline |

| Azoles | Photoredox catalyst, light, base nih.gov | N-Aryl-2,3-diethynylbenzene derivative |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The regiochemical outcome is governed by the directing effects of the existing substituents. In this compound, the substituents are a weakly deactivating, ortho, para-directing fluorine atom and two deactivating, meta-directing ethynyl groups. researchgate.net

The available positions for substitution are C4, C5, and C6.

Fluorine directs incoming electrophiles to the ortho (C4) and para (C6) positions.

The ethynyl group at C1 directs meta to itself, which are positions C3 (blocked) and C5.

The ethynyl group at C2 directs meta to itself, which are positions C4 and C6.

Considering these combined effects:

Position C4: Activated by fluorine (ortho) and deactivated by the C2-ethynyl group (meta).

Position C5: Deactivated by the C1-ethynyl group (meta).

Position C6: Activated by fluorine (para) and deactivated by the C2-ethynyl group (meta).

Reactivity of the Terminal Acetylene (B1199291) Groups

The two terminal alkyne functionalities are highly reactive and participate in a wide array of transformations, most notably cycloadditions and coupling reactions.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The terminal alkynes in this compound are excellent substrates for cycloaddition reactions. mdpi.com

[3+2] Dipolar Cycloadditions: This class of reactions is famously exemplified by the Huisgen 1,3-dipolar cycloaddition, which forms the basis of "Click Chemistry". mdpi.com The terminal alkynes can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) would yield a 1,2,3-triazole. Given the two alkyne groups, the reaction can be controlled to produce mono- or bis-triazole adducts. This reaction is known for its high efficiency and functional group tolerance, often proceeding with high yields in aqueous systems. academie-sciences.fr The synthesis of 1-arylpyrazoles from sydnones and activated alkynes is another example of a 1,3-dipolar cycloaddition. nih.gov

Diels-Alder Reactions: The alkyne groups can also act as dienophiles in [4+2] Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The reaction of this compound with a diene like cyclopentadiene (B3395910) could lead to the formation of mono- or bis-adducts, depending on the stoichiometry. These reactions can sometimes be accelerated by using water as a solvent or by employing Lewis acid catalysis. academie-sciences.fr

Oxidative Coupling Reactions (e.g., Glaser Coupling)

Oxidative coupling reactions are used to connect terminal alkynes, forming new carbon-carbon bonds. mpg.de

Glaser Coupling: The Glaser coupling is a foundational method for the homocoupling of terminal alkynes to form symmetric diynes, typically using a copper(I) salt like CuCl or CuI and an oxidant such as oxygen. organic-chemistry.orgrsc.org When applied to this compound, this reaction can proceed in two ways:

Intermolecularly: Leading to the formation of polymers containing repeating diacetylene and fluorinated phenyl units.

Intramolecularly: Which could potentially form highly strained cyclic diynes. The cyclooligomerization of the closely related 1,2-diethynylbenzene (B1594171) using copper catalysts is known to produce cyclic trimers and tetramers. rsc.org

Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a soluble catalytic system, often a Cu(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and air or O₂ as the oxidant. organic-chemistry.orgrsc.org This method is highly versatile and efficient for forming polydiacetylenes. organic-chemistry.org

These oxidative coupling reactions are crucial for the synthesis of advanced materials like conjugated polymers and macrocycles, which have applications in electronics and materials science. rsc.orgresearchgate.net

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2,3-Diethynylphenol |

| 3-Alkoxy-1,2-diethynylbenzene |

| N,N-Disubstituted-2,3-diethynylaniline |

| 1,2-diethynylbenzene |

| Cyclopentadiene |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| CuCl |

Polymerization and Macromolecular Architectures

Monomeric Role in Polymer Synthesis

1,2-Diethynyl-3-fluorobenzene serves as a bifunctional monomer in polymer synthesis. nih.gov The two terminal ethynyl (B1212043) (–C≡CH) groups are the primary sites for polymerization reactions, enabling the formation of long-chain molecules. nih.gov The presence of two reactive sites means that polymerization can proceed to form various structures, including linear, branched, and highly cross-linked networks, depending on the reaction conditions and catalytic system employed. nih.gov The fluorine substituent on the phenyl ring influences the monomer's reactivity and imparts specific electronic properties to the resulting polymers, making it a valuable building block in materials science.

Polymers derived from aromatic compounds with terminal ethynyl groups, such as diethynylbenzenes, are known to acquire specific and useful properties. mdpi.com The rigid benzene (B151609) core and the reactive acetylene (B1199291) units allow for the construction of π-conjugated systems with potential applications in organic electronics and high-performance materials. researchgate.netresearchgate.net The specific ortho-arrangement of the ethynyl groups in this compound can lead to unique cyclization and polymerization pathways compared to its meta- and para-isomers.

Homo-polymerization of this compound

The homo-polymerization of this compound involves reactions where only this monomer is used to build the polymer structure. Due to its bifunctionality, homo-polymerization can result in complex, network-like materials. nih.gov

Chain-growth polymerization is a key method for polymerizing diethynylated monomers. researchgate.net In this mechanism, an initiator starts a chain, which then grows by sequentially adding monomer units one at a time. semnan.ac.irlibretexts.org For diethynylarenes, this process is often catalyzed by transition metal complexes, such as those containing rhodium. researchgate.net The polymerization proceeds via the transformation of the monomer's ethynyl groups into a polyene (polyacetylene)-type conjugated main chain. researchgate.net

The general steps in a chain-growth polymerization are:

Initiation: An active species is generated that reacts with the first monomer molecule. semnan.ac.irdu.edu.eg

Propagation: The active center at the end of the growing chain repeatedly adds monomer molecules. semnan.ac.ir

Termination: The growth of a polymer chain is stopped. semnan.ac.ir

In the case of this compound, one ethynyl group would react to form the growing polymer chain, while the second ethynyl group on the same monomer unit could remain as a pendant group or react further, leading to branching or cross-linking. researchgate.net The rate of polymerization and the final molecular weight of the polymer can be influenced by factors such as monomer concentration, initiator type, and temperature. semnan.ac.ir

Coordination polymerization, typically catalyzed by transition metal complexes, is a powerful method for polymerizing diethynylarenes to create highly structured materials. nih.govmdpi.com Rhodium complexes like [Rh(nbd)acac] and [Rh(cod)acac] have been effectively used to polymerize monomers such as 1,3-diethynylbenzene (B158350) and 1,4-diethynylbenzene, yielding microporous organic polymers (MOPs). nih.gov

This pathway involves the coordination of the monomer's acetylene units to the metal center of the catalyst, followed by insertion into the growing polymer chain. nih.gov This method can produce non-swellable, polyacetylene-type conjugated networks. nih.gov These networks consist of ethynylaryl-substituted polyene main chains that are cross-linked by arylene linkers. nih.gov Applying this to this compound would likely produce a microporous polymer network with fluorine atoms decorating the structure, potentially enhancing its thermal stability and modifying its electronic characteristics. researchgate.net

Table 1: Catalyst Systems Used in Coordination Polymerization of Diethynylarenes This table presents examples of catalysts used for diethynylbenzene isomers, which are analogous to the systems that could be applied for this compound.

| Catalyst System | Monomer Example | Resulting Polymer Type | Reference |

| [Rh(nbd)acac] | 1,3-Diethynylbenzene | Microporous polyacetylene-type network | nih.gov |

| [Rh(cod)acac] | 1,4-Diethynylbenzene | Microporous polyacetylene-type network | nih.gov |

| Ni(acac)₂ · 2Ph₃P | p-Diethynylbenzene | Branched polyphenylene structure | mdpi.com |

| Pd(OAc)₂/Ph₃P | m-Diethynylbenzene | Cross-linked polymer network | nih.gov |

Cross-linking Reactions and Network Formation

Due to the presence of two ethynyl groups, the homo-polymerization of this compound inherently favors the formation of cross-linked structures and extended networks. nih.gov When one ethynyl group of a monomer unit is incorporated into a growing polymer chain, the second ethynyl group remains as a pendant side group. researchgate.net These pendant groups are reactive and can participate in further polymerization reactions with other chains, leading to covalent bonds that link the linear chains together. researchgate.net

This cross-linking process results in the formation of an insoluble, three-dimensional polymer network. nih.gov The degree of cross-linking can be controlled by the reaction conditions. For instance, thermal treatment of a prepolymer can induce cross-linking of the remaining ethynyl groups. researchgate.net The formation of such hyper-cross-linked networks is a defining feature of diethynylarene polymerization and leads to materials with high thermal stability and porosity. researchgate.net

Methods to achieve cross-linking include:

Thermal Curing: Heating a soluble prepolymer can cause the pendant ethynyl groups to react, forming a rigid, insoluble network. researchgate.net

High Monomer Concentration: Polymerization at high monomer concentrations can promote intermolecular reactions, leading directly to a cross-linked gel. nih.gov

UV-activated Cross-linking: In some systems, cross-linkers can be activated by UV light to form covalent networks. acs.org

Copolymerization with Diverse Co-monomers

Copolymerization involves polymerizing this compound with one or more different monomers. This strategy is crucial for fine-tuning the properties of the final material, such as solubility, thermal stability, and optoelectronic characteristics. researchgate.netrsc.org

This compound is an excellent candidate for integration into π-conjugated polymer systems. These polymers feature a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. rug.nl This delocalization is the source of their unique electronic and optical properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net

By copolymerizing this compound with other π-conjugated monomers (e.g., other aryl acetylenes, thiophenes, or fluorenes), new polymers with tailored properties can be designed. rug.nlwhiterose.ac.uk The fluorine atom on the benzene ring is particularly significant; its electron-withdrawing nature can lower the HOMO and LUMO energy levels of the polymer, which is a key strategy for designing materials for organic solar cells. whiterose.ac.uk Furthermore, fluorination can enhance the thermal stability and influence the intermolecular packing of the polymer chains. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki polycondensations, are common methods for synthesizing such copolymers. rug.nlacs.org

Table 2: Research Findings on Diethynylarene Polymerization This table summarizes key findings from studies on related diethynylarenes, illustrating the principles applicable to this compound.

| Polymerization Type | Key Finding | Monomer Studied | Significance | Reference |

| Anionic Polymerization | Synthesis of a completely linear, soluble polymer is possible under specific conditions (n-BuLi in HMPA). | p-Diethynylbenzene | Demonstrates that cross-linking can be avoided to produce linear architectures. | nih.gov |

| Coordination Polymerization | Rhodium catalysts effectively polymerize diethynylbenzenes into microporous networks with high surface area. | 1,3- and 1,4-Diethynylbenzene | Provides a route to porous organic polymers for applications like gas storage. | nih.gov |

| Chain-Growth Polymerization | Using a High Internal Phase Emulsion (HIPE) approach with a Rh catalyst creates hierarchically structured micro/macroporous foams. | 1,3-Diethynylbenzene | Shows that polymer architecture and morphology can be controlled on multiple length scales. | researchgate.net |

| Thermal Polymerization | Heating diethynylarenes can lead to branched and ultimately cross-linked, insoluble polymers. | p-Diethynylbenzene | Highlights a simple, catalyst-free method for creating robust, networked materials. | nih.gov |

Synthesis of Micro/Mesoporous Polymer Networks

The bifunctional nature of this compound, possessing two polymerizable ethynyl groups, makes it a suitable monomer for the construction of highly cross-linked, three-dimensional polymer networks with inherent microporosity and mesoporosity. The rigidity of the aromatic ring and the defined geometry of the ethynyl linkers are expected to create permanent void spaces within the polymer framework. Several synthetic strategies applicable to diethynylarenes can be employed. nih.govresearchgate.net

Transition-Metal-Catalyzed Cyclotrimerization: One of the most effective methods for creating porous aromatic networks from monomers with ethynyl groups is [2+2+2] cyclotrimerization. nih.gov This reaction involves the catalyzed trimerization of the alkyne functionalities to form substituted benzene rings, which act as robust, triangular cross-linking points in the network. Catalysts based on cobalt, rhodium, or nickel are commonly used for this purpose. nih.govnih.gov For instance, cobalt-based catalysts have demonstrated high regioselectivity in forming 1,3,5-triarylbenzene products from terminal aryl alkynes. nih.gov The polymerization of this compound via this method would likely result in a rigid network polymer with a high surface area. The thermal stability and porosity of such networks can be influenced by reaction conditions like temperature and catalyst choice. rsc.org

Coupling Polymerizations: Cross-coupling reactions are a cornerstone for synthesizing conjugated microporous polymers (CMPs). The Sonogashira-Hagihara cross-coupling, which pairs terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst, is a prominent example. researchgate.netmdpi.com While this compound would typically undergo homopolymerization, it could also be co-polymerized with multifunctional aryl halides to control the network's topology and properties. The synthesis of platinum(II) poly-yne polymers from the related monomer 1,4-diethynyl-2-fluorobenzene (B3034096) demonstrates the utility of diethynylbenzene derivatives in forming organometallic polymers. ep2-bayreuth.de

Chain-Growth Coordination Polymerization: Rhodium-based catalysts, such as [Rh(nbd)acac], can effectively polymerize diethynylarenes into polyacetylene-type networks. researchgate.netresearchgate.net This chain-growth mechanism transforms the ethynyl groups into conjugated polyene main chains, cross-linked by the fluoro-phenylene units. researchgate.net This method has been used to create micro- and mesoporous polymer networks from monomers like 1,3-diethynylbenzene, achieving high surface areas. researchgate.net It is anticipated that this compound would polymerize in a similar fashion, yielding a highly conjugated and porous material.

The properties of the resulting polymer networks are heavily dependent on the monomer structure and polymerization conditions. The table below summarizes properties achieved with analogous diethynylarene monomers.

| Monomer | Polymerization Method | Catalyst System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |

| 1,3-Diethynylbenzene | Coordination Polymerization | [Rh(nbd)acac] | 809 | 0.247 | researchgate.net |

| 1,4-Diethynylbenzene | Coordination Polymerization | [Rh(nbd)acac] | 512 | 0.160 | researchgate.net |

| 1,3,5-Triethynylbenzene & 1,4-Diiodobenzene | Sonogashira Coupling | Pd(PPh₃)₄ / CuI | >1000 | - | researchgate.net |

| Hexafluorobenzene & Tetra-ethynyl Methane | Metal-Free C-C Coupling | TBAF | 1035 | 0.487 | yavuzlab.com |

Post-Polymerization Functionalization and Derivatization

Polymers derived from this compound would possess two key reactive handles for post-synthetic modification: unreacted pendant ethynyl groups and the fluorine atom on the aromatic ring. These sites allow for the covalent attachment of various functional groups, enabling the tuning of the polymer's properties for specific applications.

Functionalization of Pendant Ethynyl Groups: In network polymerizations of diethynyl monomers, a fraction of the ethynyl groups often remains unreacted and is incorporated into the final polymer structure as pendant groups. nih.gov These terminal alkynes are valuable sites for subsequent modification. The most common reaction employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the highly efficient and specific attachment of azide-containing molecules to the polymer backbone. This method has been successfully used to functionalize polyacetylene networks derived from 1,3-diethynylbenzene. researchgate.net

Functionalization via Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom on the phenyl ring of the monomer unit represents another powerful site for functionalization. Fluorine is a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, especially when the aromatic ring is activated. While the ethynyl groups are electron-withdrawing, their effect might be modest. However, studies on poly(pentafluorophenyl methacrylate) and other fluorinated porous polymers have shown that fluorine atoms can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. yavuzlab.comresearchgate.net For example, a highly porous fluorinated network (COP-175) was successfully functionalized by reacting its C-F bonds with sodium methoxide. yavuzlab.com This strategy provides a direct pathway to introduce new functionalities onto the aromatic core of the polymer network, altering its surface chemistry, polarity, and affinity for specific molecules.

The table below illustrates potential functionalization reactions based on analogous polymer systems.

| Polymer System | Reactive Group | Reagent | Functional Group Introduced | Reaction Type | Ref. |

| Polyacetylene Network (from Diethynylbenzene) | Pendant Ethynyl | Azide-containing molecule | Triazole-linked moiety | Azide-Alkyne Cycloaddition | researchgate.net |

| Fluorinated Porous Polymer (COP-175) | Aryl-Fluorine | Sodium Methoxide | Methoxy (B1213986) (-OCH₃) | Nucleophilic Aromatic Substitution | yavuzlab.com |

| Poly(pentafluorobenzyl methacrylate) | para-Fluorine | Thiols (R-SH) | Thioether (-SR) | Nucleophilic Aromatic Substitution | researchgate.net |

| Poly(pentafluorobenzyl methacrylate) | para-Fluorine | Amines (R-NH₂) | Secondary/Tertiary Amine | Nucleophilic Aromatic Substitution | researchgate.net |

| Polyether with Tosylate Groups | Tosylate | Sodium Azide | Azide (-N₃) | Nucleophilic Substitution | d-nb.info |

These derivatization methods highlight the potential of this compound as a versatile building block for creating advanced macromolecular architectures whose properties can be precisely tailored after the initial polymerization step.

Advanced Materials Applications and Molecular Design

Building Block for Electronic and Optical Materials

The conjugated system of 1,2-diethynyl-3-fluorobenzene, formed by the interaction of the phenyl ring and the two ethynyl (B1212043) groups, is a key feature for its application in electronic and optical materials. The introduction of a fluorine atom can significantly modify the electronic properties of such systems. Fluorine's high electronegativity lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of energy levels can facilitate electron injection and enhance the stability of the material against oxidative degradation.

In the realm of organic semiconductors, the ability to control charge transport is paramount. The rigid, planar structure of molecules derived from this compound can promote effective π-π stacking in the solid state, which is crucial for efficient charge carrier mobility. The fluorine substitution can further influence the intermolecular packing, potentially leading to more ordered structures that enhance conductivity. While specific conductivity data for polymers derived solely from this compound are not extensively documented, the principles of molecular design suggest its potential in creating n-type or ambipolar semiconducting materials.

Table 1: Comparison of Electronic Properties of Related Phenylacetylene (B144264) Monomers

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 1,2-Diethynylbenzene (B1594171) | -5.8 | -1.2 | 4.6 |

| This compound (Estimated) | -6.0 | -1.4 | 4.6 |

Note: The data for this compound is an estimation based on the expected effects of fluorination.

The wide bandgap and tunable electronic properties of materials derived from this compound make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). Specifically, they can be incorporated as building blocks for host materials in the emissive layer of phosphorescent OLEDs. A high triplet energy is a critical requirement for such host materials to prevent energy loss from the phosphorescent dopant. The rigid structure and the electronic modifications induced by the fluorine atom can contribute to maintaining a high triplet energy.

The ethynyl groups of this compound are amenable to various chemical reactions, including cycloadditions and cross-coupling reactions. This reactivity allows for the synthesis of a wide array of derivatives with tailored optical properties. For instance, by reacting with appropriate precursors, it is possible to synthesize fluorescent dyes and nonlinear optical materials. The fluorine substituent can enhance the quantum yield of fluorescence and improve the photostability of these materials.

Role in the Engineering of Advanced Polymer Systems

The utility of this compound as a monomer for advanced polymer systems stems directly from its bifunctional nature. The two ethynyl (acetylenic) groups serve as reactive sites for polymerization, allowing for the construction of complex, high-performance polymer networks. Diethynylarenes, the class of compounds to which this compound belongs, are known precursors for materials with exceptional thermal stability and high carbon yields. researchgate.netmdpi.com

The polymerization of diethynylarenes can proceed through several pathways, including addition polymerization across the triple bonds and cyclotrimerization reactions, which form benzene (B151609) rings as cross-linking points. nih.govresearchgate.net In the case of this compound, the ortho positioning of the ethynyl groups is particularly significant. This arrangement can facilitate intramolecular cyclization reactions during polymerization, leading to the formation of rigid, fused aromatic structures within the polymer backbone. Polymerization of o-diethynylbenzene can yield polymers with a polyphenylacetylene main chain or cross-linked structures based on triphenylbenzene, depending on the catalyst used. tcu.ac.jp This inherent tendency to form highly cross-linked and aromatic networks is a key factor in producing materials with high thermal and thermo-oxidative stability. mdpi.com

Polymers derived from diethynylbenzene precursors are notable for their application as:

Thermosetting Resins: The ethynyl groups can undergo thermal or catalytic curing to form a rigid, intractable three-dimensional network. This process results in materials that maintain their structural integrity at elevated temperatures. researchgate.net

Precursors for Carbon-Carbon Composites: Due to their high aromatic content and tendency to form cross-linked networks, these polymers exhibit high char yields upon pyrolysis. This makes them excellent matrix materials for carbon-carbon composites used in aerospace and other high-temperature applications. mdpi.com

Conjugated Polymers: The polymerization of diethynyl groups can lead to the formation of conjugated polyene chains, which are of interest for their electronic and optical properties. nih.govsemanticscholar.org The specific architecture of polymers derived from this compound can be tailored by controlling the polymerization conditions, such as the choice of catalyst and reaction temperature. tcu.ac.jp

The presence of the fluorine atom further expands the engineering possibilities. Fluorination is a well-established strategy for modifying the properties of polymers, often enhancing solubility, thermal stability, and chemical resistance, while also lowering the dielectric constant and water absorption. rsc.orgnih.govnih.gov Therefore, this compound is a building block for polymers that combine the high thermal performance of poly(diethynylarenes) with the unique property enhancements afforded by fluorination.

Structure-Function Relationships in this compound Derived Materials

The properties of materials derived from this compound are intrinsically linked to its molecular structure. The interplay between the polymer backbone, formed by the reaction of the diethynyl groups, and the pendant fluorine atom dictates the final performance characteristics of the material.

Influence of the Diethynyl Groups: The primary role of the 1,2-diethynyl moiety is to form a highly cross-linked, aromatic polymer network. This structure is responsible for:

High Thermal Stability: The extensive network of strong carbon-carbon and aromatic bonds results in materials that resist thermal degradation. Ethynyl-functionalized polymers are known to exhibit superior thermal stability compared to their non-ethynyl counterparts. researchgate.net

Mechanical Rigidity: The dense cross-linking limits polymer chain mobility, leading to high modulus and hardness.

Low Solubility: Once cured, the cross-linked network structure renders the polymer insoluble and infusible.

Influence of the Fluorine Atom: The fluorine atom, with its high electronegativity and small van der Waals radius, exerts a profound influence on the polymer's properties. nih.gov Its effects can be categorized as follows:

Dielectric Properties: A significant consequence of incorporating fluorine into a polymer is the reduction of its dielectric constant and dielectric loss. rsc.orgmdpi.com The high electronegativity of the C-F bond reduces the polarizability of the molecular chains. mdpi.com Furthermore, the bulkiness of fluorine atoms can increase the free volume within the polymer, disrupting chain packing and reducing intermolecular dipole interactions. mdpi.com This combination of effects makes fluorinated polymers highly desirable for applications in microelectronics and high-frequency communication systems. rsc.org

Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol). nih.govmdpi.com This contributes to the exceptional thermal and chemical stability of fluorinated polymers. nih.govacs.org Materials derived from this compound would be expected to exhibit enhanced resistance to chemical attack and oxidative degradation compared to their non-fluorinated analogs.

Solubility and Processability: While the final cross-linked polymer is insoluble, the fluorine atom can improve the solubility of the prepolymer or oligomers in organic solvents. This can be advantageous for processing the material before the final curing step.

The table below summarizes the expected influence of the key structural features of this compound on the resulting polymer properties, drawing comparisons with analogous non-fluorinated and non-diethynyl systems.

| Structural Feature | Primary Function | Resulting Polymer Property | Comparison System | Comparative Property of Comparison System |

|---|---|---|---|---|

| 1,2-Diethynyl Groups | Forms highly cross-linked, aromatic network upon polymerization/curing. | High thermal stability, high rigidity, high char yield. | Poly(1,2-divinylbenzene) | Lower thermal stability and char yield due to less aromatic character in the cross-links. |

| Fluorine Atom | Introduces strong C-F bond, high electronegativity. | Lowered dielectric constant, enhanced thermal/chemical stability, modified electronic energy levels (lower HOMO/LUMO). | Poly(1,2-diethynylbenzene) | Higher dielectric constant, lower oxidative stability. |

| Benzene Ring | Provides inherent rigidity and aromatic character to the monomer unit. | Contributes to overall thermal stability and mechanical strength of the polymer. | Aliphatic Diethynyl Monomers | Lower thermal stability and rigidity in the resulting polymer. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are essential for determining the three-dimensional structure of a molecule and understanding its stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. The primary goal of geometry optimization is to find the minimum energy arrangement of atoms in a molecule. This is achieved by solving the Kohn-Sham equations, which map the complex system of interacting electrons onto a simpler system of non-interacting electrons in an effective potential.

For a molecule like 1,2-Diethynyl-3-fluorobenzene, a DFT functional, such as B3LYP, would be combined with a basis set (e.g., 6-311++G(d,p)) to perform the calculations. The process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic positions to minimize the total energy, thereby predicting the most stable structure. The output of this calculation would be a set of optimized coordinates for each atom, as well as predicted bond lengths and angles.

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation around single bonds. For this compound, this would primarily involve the rotation of the two ethynyl (B1212043) groups relative to the benzene (B151609) ring.

By calculating the energy of the molecule at various rotational angles (dihedral angles), a potential energy surface can be mapped out. The conformers corresponding to energy minima on this surface are considered stable, while those at energy maxima are transition states. This analysis helps identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and preferred shape in different environments.

Electronic Structure and Reactivity Descriptors

Computational methods also allow for the detailed analysis of a molecule's electronic properties, which are key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

The energy of the HOMO (EHOMO) and the LUMO (ELUMO) are important quantum chemical parameters. The difference between these energies, known as the HOMO-LUMO gap (Egap = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO electron clouds would indicate the likely sites for nucleophilic and electrophilic attack on the this compound molecule.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy.

The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are often colored green. For this compound, an MEP map would reveal the electron-rich areas around the fluorine atom and the triple bonds of the ethynyl groups, as well as potentially electron-deficient areas on the aromatic ring's hydrogen atoms.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. This method provides a quantitative description of bonding interactions and charge distribution within the molecule.

Computational Elucidation of Reaction Mechanisms

Understanding how this compound participates in chemical reactions requires a computational approach to map out the most likely pathways. This involves identifying the intermediate structures and the energy required to move between them.

Transition State Identification and Energetic PathwaysA critical aspect of studying reaction mechanisms is the identification of transition states—the highest energy point along a reaction coordinate. Transition state theory is a fundamental concept used to explain the rates of elementary chemical reactions.researchgate.netComputationally, this involves locating the specific molecular geometry that represents the energetic barrier between reactants and products.

For a reaction involving this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to model the breaking and forming of bonds. The process would involve calculating the energy of the molecule at various stages of the reaction to map out an energetic pathway. The difference in energy between the reactants and the transition state determines the activation energy, a key factor governing the reaction rate. While DFT studies have been performed on related fluorobenzenes to understand their reactivity, specific energetic data for reactions of this compound are not present in the current body of literature.

Interactive Table: Hypothetical Energetic Data for a Reaction Pathway This table illustrates the type of data that would be generated from a computational study on a reaction of this compound. The values are purely illustrative.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at ground state |

| Transition State 1 | +25.4 | First energetic barrier |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State 2 | +15.8 | Second energetic barrier |

Potential Energy Surface (PES) ScanningA Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. By performing a "relaxed" PES scan, chemists can explore the energetic landscape of a reaction. This is done by systematically changing a specific geometric parameter, such as a bond length or angle, while allowing all other parameters to relax to their lowest energy state.

This technique is invaluable for locating stable isomers, intermediates, and transition states. For this compound, a PES scan could be used to investigate the rotational barriers of the ethynyl groups or to model the approach of a reactant, providing a rough map of the reaction pathway. Such a scan would reveal the low-energy paths the molecule is likely to follow during a transformation. However, specific PES scan data for this molecule has not been published.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the physical properties and supramolecular chemistry of a compound. These interactions, though weaker than covalent bonds, dictate how molecules recognize and arrange themselves in solids and solutions.

C-H…X and π-π Stacking InteractionsOther important non-covalent interactions include hydrogen bonds and π-π stacking. The acidic protons of the terminal ethynyl groups (C≡C-H) in this compound could form C-H…X hydrogen bonds, where X could be the fluorine atom of another molecule or another Lewis basic site.

Furthermore, the benzene ring provides a region of π-electron density, allowing for π-π stacking interactions with other aromatic rings. The presence of the electron-withdrawing fluorine and ethynyl groups modifies the electron distribution of the ring, which would influence the geometry and strength of these stacking interactions. Computational analysis can quantify the energy of these interactions and determine their preferred orientation (e.g., parallel-displaced vs. T-shaped). It has been noted in studies of other halobenzenes that fluorine can disrupt typical π-π stacking patterns.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental findings. For this compound, theoretical calculations can elucidate its vibrational modes and electronic transitions, which are fundamental to understanding its chemical behavior and potential applications in materials science. Methodologies such as Density Functional Theory (DFT) for vibrational frequency analysis and Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra are standard approaches for these predictions.

Vibrational Frequencies

Theoretical calculations of the infrared (IR) spectrum for this compound would reveal a complex set of vibrational modes. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the fundamental vibrational modes.

Key vibrational modes expected for this compound would include:

C-H stretching vibrations: Associated with the terminal alkyne protons and the aromatic ring protons.

C≡C stretching vibrations: Characteristic of the ethynyl groups.

C-F stretching vibration: Corresponding to the bond between the fluorine atom and the benzene ring.

Ring deformation modes: Involving the stretching and bending of the carbon-carbon bonds within the benzene ring.

A hypothetical data table for the predicted vibrational frequencies of this compound, based on typical ranges for similar compounds, is presented below.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Acetylenic C-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3100-3000 |

| C≡C Stretch | 2200-2100 |

| Aromatic C=C Stretch | 1600-1450 |

UV-Vis Transitions

The electronic absorption properties of this compound can be predicted using TD-DFT calculations. These computations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum is governed by electronic transitions between molecular orbitals, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals.

For aromatic and conjugated systems like this compound, the UV-Vis spectrum is expected to show characteristic π→π* transitions. The substitution pattern on the benzene ring, with two ethynyl groups and a fluorine atom, will influence the energies of the molecular orbitals and thus the wavelengths of the electronic transitions.

While specific TD-DFT calculations for this compound have not been identified in the searched literature, the general approach for similar molecules involves optimizing the ground-state geometry followed by the calculation of excited states. scielo.org.zasharif.edu

A hypothetical data table for the predicted UV-Vis transitions of this compound is provided below.

Table 2: Hypothetical Predicted UV-Vis Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~280 | > 0.1 |

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering unparalleled insight into the molecular structure. For 1,2-diethynyl-3-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural confirmation.

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, five distinct proton signals are expected: three from the aromatic ring and two from the terminal alkyne groups.

The aromatic protons (H-4, H-5, and H-6) would appear in the typical downfield region for aromatic compounds (approximately 7.0-7.8 ppm). Their precise chemical shifts and multiplicities are dictated by coupling interactions with each other (JHH) and with the fluorine atom (JHF). The fluorine atom exerts a notable influence on the neighboring protons, with coupling constants that decrease with distance (ortho > meta > para).

The two acetylenic protons are expected to appear as sharp singlets in a more upfield region (typically 3.0-3.5 ppm), characteristic of terminal alkyne protons. The distinct electronic environments of the two ethynyl (B1212043) groups, one being ortho and the other meta to the fluorine atom, may result in slightly different chemical shifts for these two protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.3-7.5 | ddd (doublet of doublet of doublets) | ³JHH (H4-H5) ≈ 7-8, ⁴JHH (H4-H6) ≈ 1-2, ⁴JHF ≈ 4-6 |

| H-5 | ~7.1-7.3 | td (triplet of doublets) | ³JHH (H5-H4) ≈ 7-8, ³JHH (H5-H6) ≈ 7-8, ⁵JHF ≈ 1-2 |

| H-6 | ~7.5-7.7 | ddd (doublet of doublet of doublets) | ³JHH (H6-H5) ≈ 7-8, ⁴JHH (H6-H4) ≈ 1-2, ³JHF ≈ 8-10 |

| ≡C-H (at C-2) | ~3.3 | s (singlet) | - |

| ≡C-H (at C-1) | ~3.4 | s (singlet) | - |

The ¹³C NMR spectrum provides information on all ten carbon atoms in the this compound structure. A key feature in the proton-decoupled ¹³C NMR spectrum of fluorinated organic compounds is the presence of carbon-fluorine (C-F) coupling. blogspot.comionicviper.org This coupling results in the splitting of carbon signals into doublets, with the magnitude of the coupling constant (JCF) being highly dependent on the number of bonds separating the carbon and fluorine atoms.

The carbon directly bonded to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. rsc.org Carbons that are two bonds away (C-2 and C-4) will show smaller two-bond couplings (²JCF), and those three bonds away (C-1 and C-5) will display even smaller three-bond couplings (³JCF). blogspot.com The four sp-hybridized carbons of the two ethynyl groups are expected to resonate in the 80-95 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-3 (C-F) | ~160-164 | d (doublet) | ¹J ≈ 245 |

| C-4 | ~115-120 | d (doublet) | ²J ≈ 20-25 |

| C-5 | ~130-134 | d (doublet) | ³J ≈ 7-9 |

| C-6 | ~125-129 | d (doublet) | ²J ≈ 20-25 |

| C-1 | ~122-126 | d (doublet) | ³J ≈ 3-5 |

| C-2 | ~124-128 | d (doublet) | ⁴J ≈ 1-3 |

| C≡C-H (at C-1) | ~80-85 | d (doublet) | ⁴J ≈ 2-4 |

| C≡C-H (at C-1) | ~85-90 | s or small d | ⁵J ≈ 0-2 |

| C≡C-H (at C-2) | ~80-85 | s or small d | ⁵J ≈ 0-2 |

| C≡C-H (at C-2) | ~85-90 | d (doublet) | ³J ≈ 4-6 |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgalfa-chemistry.com The spectrum for this compound would display a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of this fluorine signal is expected to be in the typical range for aryl fluorides, around -110 to -115 ppm relative to a CFCl₃ standard. colorado.edu The multiplicity of this signal will be complex due to coupling with the three aromatic protons. It is expected to be split by the ortho proton (H-4), the meta proton (H-5), and the other ortho proton (H-2, part of the ethynyl-substituted C-2). This would likely result in a complex multiplet, often appearing as a doublet of doublets of doublets.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-F | -110 to -115 | ddd (doublet of doublet of doublets) or multiplet | ³JHF (F-H6) ≈ 8-10, ⁴JHF (F-H5) ≈ 4-6, ⁵JHF (F-H4) ≈ 1-2 |

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its distinct functional groups. The most prominent and diagnostic peaks would include the sharp, strong absorption of the terminal alkyne ≡C-H stretch and the C≡C triple bond stretch. The C-F bond vibration and various aromatic ring vibrations would also be clearly visible.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Terminal Alkyne ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Alkyne C≡C Stretch | 2100-2150 | Medium to Weak, Sharp |

| Aromatic C=C Ring Stretch | 1570-1600, 1450-1490 | Medium to Strong |

| Aromatic C-F Stretch | 1200-1250 | Strong |

| Aromatic C-H Out-of-Plane Bending | 750-850 | Strong |

Raman spectroscopy provides complementary information to FTIR. Vibrations that involve a significant change in polarizability, such as those of symmetric, non-polar bonds, tend to produce strong Raman signals. For this compound, the C≡C triple bond stretches are expected to be particularly intense in the Raman spectrum due to the high polarizability of the π-electron system. researchgate.net The symmetric "breathing" mode of the benzene (B151609) ring is also a characteristically strong Raman band. irphouse.comscispace.com In contrast, the highly polar C-F bond stretch is typically weak in Raman spectra.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Terminal Alkyne ≡C-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Strong |

| Alkyne C≡C Stretch | 2100-2150 | Very Strong |

| Aromatic C=C Ring Stretch | 1570-1600 | Strong |

| Symmetric Ring Breathing Mode | ~1000 | Strong, Sharp |

| Aromatic C-F Stretch | 1200-1250 | Weak |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) or visible range. For an aromatic and highly conjugated molecule like this compound, these techniques are crucial for understanding its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is expected to be dominated by electronic transitions involving its extensive π-electron system. The chromophore consists of a benzene ring conjugated with two ethynyl (–C≡CH) groups. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to unsubstituted benzene, resulting in absorption at longer wavelengths.

The primary electronic transitions observed are of the π → π* type, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. In similar aromatic acetylene (B1199291) compounds, multiple absorption bands are typically observed. These bands correspond to transitions to different excited states. For instance, the spectra of diethynylbenzene isomers show characteristic absorptions related to the benzene chromophore, which are modified by the ethynyl substituents.

The fluorine atom, while highly electronegative, is not expected to dramatically alter the primary π → π* transitions, as its non-bonding electrons are not directly involved in the conjugated system in the same way an amino or methoxy (B1213986) group would be. However, its inductive effect can subtly modify the energies of the molecular orbitals. Compared to the non-fluorinated 1,2-diethynylbenzene (B1594171), minor shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) may be observed. The main absorption bands for this compound are predicted to lie in the UV region, characteristic of extended aromatic systems.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Probable Wavelength Range (nm) | Associated Orbitals | Characteristics |

|---|---|---|---|

| π → π* | ~240 - 260 | HOMO → LUMO | Strong absorption (high molar absorptivity), related to the extended conjugation of the phenyl and ethynyl groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For a small, volatile organic molecule like this compound (C₁₀H₅F), techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can provide precise mass determination.

The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. Given the chemical formula C₁₀H₅F, the monoisotopic mass is calculated to be 144.0375 Da. nih.gov

Upon ionization, the energetically unstable molecular ion can undergo fragmentation. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. For this compound, the stable aromatic ring and the triple bonds influence the fragmentation pathways. Common fragmentation would involve the loss of small, stable neutral species.

Key predicted fragmentation pathways include:

Loss of a hydrogen atom: Leading to a fragment at m/z 143 ([M-H]⁺).

Loss of a fluorine atom: Resulting in a fragment at m/z 125 ([M-F]⁺).

Loss of acetylene: Cleavage of a C-C bond can lead to the loss of C₂H₂, a very stable neutral molecule, producing a fragment at m/z 118 ([M-C₂H₂]⁺).

Loss of a fluorinated fragment: Fragmentation could also involve the loss of a fluorinated acetylene moiety.

The relative abundance of these fragment ions helps to confirm the connectivity of the atoms within the molecule. The presence of the aromatic ring would likely make the molecular ion peak relatively intense.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Da) | Proposed Ion/Fragment | Formula of Ion | Notes |

|---|---|---|---|

| 144.0375 | Molecular Ion [M]⁺ | [C₁₀H₅F]⁺ | Confirms the molecular weight of the compound. nih.gov |

| 143.0297 | [M-H]⁺ | [C₁₀H₄F]⁺ | Loss of a hydrogen atom from either the ring or an ethynyl group. |

| 125.0446 | [M-F]⁺ | [C₁₀H₅]⁺ | Loss of the fluorine atom. |

| 118.0340 | [M-C₂H₂]⁺ | [C₈H₃F]⁺ | Loss of a neutral acetylene molecule. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection and characterization of species that possess one or more unpaired electrons. Such species include free radicals, radical ions, and transition metal complexes with unpaired d- or f-electrons.

The ground state of this compound is a stable, closed-shell organic molecule. All its electrons are paired in bonding or non-bonding molecular orbitals. Consequently, it is a diamagnetic compound and does not exhibit an EPR signal.

Therefore, EPR spectroscopy is not a suitable technique for the direct characterization of neutral, ground-state this compound. The technique would only become relevant if the molecule were to be converted into a paramagnetic species, for example, through chemical or electrochemical reduction to form a radical anion ([C₁₀H₅F]⁻˙) or oxidation to form a radical cation ([C₁₀H₅F]⁺˙). In such a hypothetical case, the resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule's aromatic and ethynyl framework, through analysis of g-factors and hyperfine coupling constants with the ¹H and ¹⁹F nuclei.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, which dictates the macroscopic properties of the material.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

To date, a solved single crystal structure for this compound has not been reported in publicly accessible crystallographic databases. cam.ac.ukcam.ac.uk However, the methodology of Single Crystal X-ray Diffraction (SCXRD) would be the ideal approach to unequivocally determine its molecular geometry in the solid state.

The process involves growing a high-quality single crystal of the compound, mounting it in a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map of the unit cell, from which the positions of the individual atoms can be resolved. This would confirm the planarity of the benzene ring and provide precise measurements for the C-F, C-C, and C≡C bond lengths and the bond angles throughout the molecule. Such data is invaluable for validating theoretical calculations of the molecular geometry and understanding the electronic effects of the substituents.

Analysis of Crystal Packing and Intermolecular Interactions

Although an experimental crystal structure is unavailable, the crystal packing and dominant intermolecular interactions for this compound can be predicted based on extensive studies of related fluorinated and acetylenic aromatic compounds. acs.orgrsc.org The supramolecular architecture will be governed by a balance of weak non-covalent forces.

Key expected interactions include:

C–H···F Hydrogen Bonds: The polarized C-F bond makes the fluorine atom a weak hydrogen bond acceptor, while the acidic acetylenic C-H and aromatic C-H groups act as donors. These C–H···F interactions are a common motif in the crystal structures of fluorinated organic molecules and would likely play a significant role in directing the crystal packing. rsc.orgresearchgate.net

π–π Stacking Interactions: The electron-rich π-systems of the benzene ring and the ethynyl groups can interact with each other. The fluorine atom's electron-withdrawing nature creates a quadrupole moment on the aromatic ring, which can favor specific offset or parallel-displaced π–π stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. rsc.org

C–H···π Interactions: The hydrogen atoms of the ethynyl groups or the benzene ring can act as weak acids, interacting with the electron-rich π-face of an adjacent molecule. This type of interaction is a significant directional force in the packing of many aromatic hydrocarbons.

The interplay between these competing interactions would determine the final crystal lattice. The rigidity of the molecule would likely lead to a highly ordered crystalline structure, potentially forming herringbone or layered motifs commonly observed for small aromatic molecules. researchgate.net

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Architectures Incorporating 1,2-Diethynyl-3-fluorobenzene

The design of supramolecular architectures utilizing this compound would be guided by the principles of molecular recognition and programmed self-assembly, leveraging the distinct functionalities of the molecule. The ortho-diethynyl groups provide a rigid and linear scaffold that can be exploited in the creation of macrocycles and polymers. The fluorine substituent introduces an element of electronic asymmetry and the potential for specific non-covalent interactions.

Key design strategies would likely involve:

Macrocyclization: The ortho positioning of the ethynyl (B1212043) groups is ideal for the synthesis of macrocyclic structures through reactions like oxidative coupling. These macrocycles can serve as hosts in host-guest chemistry or as monomers for the formation of supramolecular polymers.

Polymerization: The diethynyl functionality allows for the formation of linear or cross-linked polymers. The fluorine atom can influence the packing and electronic properties of these polymeric materials.

Crystal Engineering: In the solid state, the directionality of non-covalent interactions involving the fluorine atom and the π-system can be used to control the crystal packing, leading to materials with desired topologies and properties.

The table below outlines hypothetical supramolecular architectures that could be designed using this compound as a primary building block, along with the key design principles.

| Supramolecular Architecture | Key Design Principle(s) | Potential Non-Covalent Interactions |

| Fluorinated Macrocycles | Pre-programmed shape and size via covalent synthesis of the monomer. | π-π stacking, Halogen bonding, C-H···F interactions. |

| Supramolecular Polymers | Directional and reversible non-covalent bonding between monomers. | Hydrogen bonding (if modified), π-π stacking. |

| Crystalline Organic Frameworks | Strong and directional interactions to form porous crystalline structures. | Halogen bonding, π-π stacking. |

Role of Non-Covalent Interactions in Directing Self-Assembly

The self-assembly of molecules containing the this compound unit would be governed by a variety of non-covalent interactions. The presence of the fluorine atom is particularly significant as it can participate in several types of weak interactions that can collectively direct the formation of well-defined supramolecular structures.

Halogen Bonding: Although fluorine is the least polarizable halogen, it can still act as a halogen bond donor, especially when attached to an electron-withdrawing aromatic ring. This interaction, though weak, is highly directional and can contribute to the specificity of molecular assembly.

π-π Stacking: The electron-withdrawing nature of the fluorine atom can modulate the electron density of the benzene (B151609) ring, influencing its π-π stacking behavior. Fluorinated aromatic rings often exhibit favorable interactions with electron-rich aromatic systems.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor and C-H groups as donors can play a crucial role in stabilizing the resulting supramolecular architectures.

Hydrophobic Interactions: In aqueous environments, the hydrophobic nature of the fluorinated benzene ring can drive the aggregation of molecules to minimize contact with water.

The following table summarizes the key non-covalent interactions and their potential role in the self-assembly of this compound derivatives.

| Interaction Type | Description | Potential Role in Self-Assembly |

| Halogen Bonding | A directional interaction between an electrophilic region on a halogen atom and a Lewis base. | Directs the orientation of molecules in co-crystals and other ordered assemblies. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes the face-to-face stacking of aromatic cores, leading to columnar or layered structures. |

| C-H···F Hydrogen Bonding | Weak electrostatic interactions between a C-H bond and a fluorine atom. | Contributes to the overall stability and fine-tuning of the supramolecular architecture. |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in molecules. | The C-F bond introduces a dipole moment that can influence molecular packing. |

Fabrication of Supramolecular Gels and Other Ordered Assemblies

While there are no specific reports on the fabrication of supramolecular gels from this compound, its structural features suggest its potential as a building block for such materials. Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent.

The design of a gelator based on this compound would likely involve the introduction of functional groups capable of strong and directional non-covalent interactions, such as amide or urea (B33335) moieties, to promote the formation of one-dimensional fibrous aggregates. The fluorinated phenyl core could contribute to the gelation process through π-π stacking and halogen bonding between the fibers.

The fabrication process for such a hypothetical gel would typically involve:

Dissolution: Dissolving the this compound-based gelator in a suitable organic solvent at an elevated temperature.

Cooling: Allowing the solution to cool to room temperature, which triggers the self-assembly of the gelator molecules.

Gelation: The formation of a self-supporting, semi-solid gel as the entangled network of fibers entraps the solvent molecules.

The properties of the resulting gel, such as its mechanical strength and thermal stability, would be dependent on the specific molecular design of the gelator and the nature of the non-covalent interactions driving the self-assembly.

Host-Guest Chemistry with Defined Cavities

Macrocycles derived from this compound could serve as hosts in host-guest chemistry, creating well-defined cavities capable of encapsulating guest molecules. The size and shape of the cavity can be tailored through the synthesis of different-sized macrocycles. The fluorine atoms lining the cavity would create a unique chemical environment, potentially enabling selective guest binding.

The binding of guests within such a fluorinated cavity would be driven by a combination of non-covalent interactions:

Hydrophobic Effect: In polar solvents, the hydrophobic interior of the macrocycle would favor the inclusion of nonpolar guest molecules.

C-H···F and C-H···π Interactions: The fluorine atoms and the aromatic walls of the cavity could interact with C-H bonds of the guest molecule.